molecular formula C19H15N3O2S B2375248 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide CAS No. 851099-15-5

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide

Cat. No.: B2375248
CAS No.: 851099-15-5
M. Wt: 349.41
InChI Key: VQRMOKUJUVRQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide (CAS: 893992-66-0) is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core linked to a phenyl group substituted with a phenoxyacetamide moiety. Its molecular formula is C₁₉H₁₇N₃O₂S, with a molecular weight of 351.43 g/mol . The imidazothiazole scaffold is notable for its presence in bioactive molecules, particularly in anticancer and kinase-inhibiting agents, due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(13-24-16-4-2-1-3-5-16)20-15-8-6-14(7-9-15)17-12-22-10-11-25-19(22)21-17/h1-12H,13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRMOKUJUVRQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the use of microwave-assisted green synthesis, which activates substrates like acetyl acetone or ethyl acetoacetate and reagents such as N-bromosuccinimide (NBS) to yield α-bromoketones . These intermediates then react with 2-aminothiazoles to form the desired imidazothiazole derivatives.

Industrial Production Methods

In industrial settings, the synthesis of imidazothiazole derivatives can be optimized using continuous flow reactors. This method involves a multistage system where intermediate compounds are not isolated, thus streamlining the production process . For example, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in a continuous flow reactor can produce imidazo[2,1-b]thiazole-6-carboxylic acid, which is then further processed to obtain the final product.

Chemical Reactions Analysis

Core Ring Formation Reactions

The imidazo[2,1-b] thiazole scaffold is typically synthesized via cyclocondensation reactions. Key methodologies include:

a. One-pot tandem cyclization

  • Reactants : 4-aminophenyl derivatives + thioamide precursors

  • Conditions : Cu(OAc)₂ (10 mol%), PIFA (1.6 equiv), MeCN, room temperature

  • Mechanism :

    • Nucleophilic addition of propargylamine to aryl isothiocyanate forms thiourea intermediate.

    • Copper-catalyzed 5-exo-dig cyclization generates imidazo-thiazolidine.

    • PIFA-mediated oxidative coupling completes fused ring formation .

b. Acetic anhydride-mediated cyclization

  • Reactants : 2-mercaptoimidazole derivatives + chloroacetic acid

  • Conditions : Ac₂O/pyridine, reflux (4–6 hrs)

  • Yield : 68–82% for analogous mesoionic imidazo[2,1-b]thiazol-4-ones

Acetamide Functionalization

The phenoxyacetamide sidechain is introduced via:

a. Nucleophilic acyl substitution

  • Reactants : 6-(4-aminophenyl)imidazo[2,1-b]thiazole + phenoxyacetyl chloride

  • Conditions : Dry DCM, Et₃N (2 equiv), 0°C → rt, 12 hrs

  • Typical Yield : 75–88% for similar N-acylated derivatives

b. Carbodiimide coupling

  • Reactants : Carboxylic acid derivative + EDC/HOBt

  • Solvent : DMF, rt, 24 hrs

  • Advantage : Avoids harsh acidic conditions

Derivatization Reactions

The compound undergoes further modifications for structure-activity studies:

a. Suzuki-Miyaura cross-coupling

  • Site : Para-position of phenyl ring

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

  • Scope : Aryl/heteroaryl boronic acids (e.g., 4-methoxyphenyl, thiophene-2-yl)

b. N-Alkylation

  • Reactants : Alkyl halides (R-X) + NaH, DMF

  • Yield : 60–75% for tertiary amine derivatives

Stability and Degradation Pathways

a. Hydrolytic degradation

  • Conditions : 0.1N HCl/NaOH, 37°C

  • Observation : Imidazo-thiazole ring remains intact; acetamide hydrolyzes to carboxylic acid (t₁/₂ = 8.2 hrs in base)

b. Photodegradation

  • Conditions : UV light (254 nm), methanol

  • Degradation products : Phenolic derivatives via C–O bond cleavage

Biological Activity Correlation

While direct data for this compound is limited, structural analogs show:

Activity IC₅₀/EC₅₀ Target Source
FAK inhibition0.59–2.81 μMMesothelioma cells
Antiproliferative effects1.4–4.2 μMPancreatic adenocarcinoma
hENT-1 upregulation3.2-foldGemcitabine sensitization

Synthetic Optimization Challenges

  • Regioselectivity : Competing cyclization pathways require precise stoichiometric control (Cu:PIFA = 1:1.6 optimal)

  • Purification : Silica gel chromatography (petroleum ether/EtOAc 7:3) resolves polar byproducts

  • Scale-up limitations : PIFA cost and exothermic reactions necessitate batch-wise processing

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]thiazole scaffold, including N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide.

  • Mechanism of Action : These compounds have been shown to inhibit key proteins involved in cancer progression. For instance, they target focal adhesion kinase (FAK), which is often overexpressed in various cancers such as pancreatic cancer and mesothelioma. Inhibition of FAK phosphorylation can lead to reduced cell proliferation and migration in cancer cells .
  • In Vitro Studies : A series of imidazo[2,1-b][1,3]thiadiazole derivatives demonstrated significant antiproliferative activity against pancreatic ductal adenocarcinoma cell lines (SUIT-2, Capan-1, Panc-1). Compounds with similar structural features to this compound showed IC50 values ranging from 5.11 to 10.8 µM .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Substituent Effects : Variations in the phenoxy and imidazo-thiazole moieties can significantly affect the compound's potency and selectivity towards different cancer cell lines. For example, modifications that enhance electron-withdrawing effects have been linked to increased anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with potentially enhanced biological activities:

CompoundMethod of SynthesisBiological Activity
9cReaction with indolesAntiproliferative against PDAC
9lThiosemicarbazide reactionCytotoxicity against multiple cancer lines
9eCyclization reactionsActive in select cell lines

Future Directions and Case Studies

Further research is necessary to fully elucidate the therapeutic potential of this compound:

  • Clinical Trials : Ongoing preclinical studies aim to evaluate the efficacy of this compound in vivo and its potential as a therapeutic agent in clinical settings for cancer treatment.
  • Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents could yield synergistic effects and improve treatment outcomes for patients with resistant forms of cancer.

Mechanism of Action

The mechanism of action of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Core Heterocycles

The imidazo[2,1-b][1,3]thiazole core differentiates this compound from analogs with related fused heterocycles:

  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Compounds like (E)-N-(4-(2-(5-oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide (Fig. 51 in ) replace the thiazole ring with a thiadiazole.
  • Benzothiazole-Fused Imidazo Derivatives : For example, 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-{7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea (CAS: 929016-96-6) incorporates a benzothiazole extension, enhancing planarity and affinity for nucleic acids or kinase ATP-binding pockets.

Physicochemical and Pharmacokinetic Profiles

  • logP and Solubility: The target compound’s phenoxyacetamide group confers moderate hydrophobicity (predicted logP ≈ 3.5), whereas sulfonyl-containing analogs () exhibit lower logP (~2.8) due to polar sulfone groups. Morpholine derivatives () balance logP (~2.5–3.0) with aqueous solubility via basic nitrogen atoms.
  • Metabolic Stability : The imidazothiazole core is prone to oxidative metabolism, but electron-withdrawing substituents (e.g., sulfonyl in ) may reduce CYP450-mediated degradation.

Biological Activity

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

1. Structure and Synthesis

The compound features an imidazo[2,1-b][1,3]thiazole moiety, which has been associated with various biological activities. The synthesis typically involves multi-step organic reactions that incorporate the thiazole structure into a phenyl ring via acetamide linkages. The synthetic pathways often utilize starting materials that are readily available and employ standard coupling reactions to yield the desired product.

2.1 Anticancer Activity

Numerous studies have reported the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • In vitro Studies: The compound has shown promising antiproliferative activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells, indicating significant cytotoxic potential .
  • Mechanism of Action: The anticancer activity is often attributed to the inhibition of key cellular pathways involved in cancer cell proliferation and migration. For example, compounds derived from similar scaffolds have been shown to inhibit CDK1 activity, a critical regulator of the cell cycle .

2.2 Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Antibacterial Effects: Studies have indicated that related imidazo[2,1-b][1,3]thiazole compounds exhibit effective antibacterial activity against various strains, including resistant bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis.
  • Antifungal Properties: Some derivatives have been evaluated for antifungal activity, showcasing effectiveness against common fungal pathogens .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Activity Impact
Imidazo[2,1-b][1,3]thiazole coreEssential for anticancer and antimicrobial activity
Phenoxyacetamide groupEnhances solubility and bioavailability
Substituents on the phenyl ringModulate potency; electron-donating groups increase activity

Research indicates that modifications to the phenyl substituents can significantly alter the compound's efficacy. For example, introducing electron-donating groups tends to enhance anticancer potency .

4. Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Case Study 1: A study involving a series of imidazo[2,1-b][1,3]thiazole derivatives showed that specific substitutions led to enhanced cytotoxicity against HeLa cancer cells with IC50 values below 10 µM .
  • Case Study 2: Another investigation focused on the antimicrobial properties revealed that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities. Continued research into its mechanisms of action and optimization through structural modifications could lead to the development of effective therapeutic agents for cancer treatment and infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.